molecular formula C7H4BrFN2 B1525364 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190320-09-2

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

货号: B1525364
CAS 编号: 1190320-09-2
分子量: 215.02 g/mol
InChI 键: LAPYNKHCPHWRGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound featuring a pyrrolopyridine core with bromine and fluorine substituents at positions 3 and 7, respectively. Its molecular formula is C₇H₄BrFN₂, with a molecular weight of 229.03 g/mol (CAS: 1190320-95-6) . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiproliferative agents . The bromine atom at position 3 serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine at position 7 enhances metabolic stability and bioavailability .

属性

IUPAC Name

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-11-7-4(5)1-10-3-6(7)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPYNKHCPHWRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696602
Record name 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-09-2
Record name 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Starting Material Preparation and Key Intermediates

A typical synthetic route begins with a substituted pyridine, such as 2-bromo-5-methylpyridine, which undergoes oxidation and nitration to introduce necessary functional groups for ring closure:

  • Oxidation: 2-bromo-5-methylpyridine is oxidized using meta-chloroperbenzoic acid to form 2-bromo-5-methylpyridine-1-oxide.
  • Nitration: The oxide intermediate is nitrated using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine-1-oxide.

Subsequently, the nitro group is transformed by reaction with N,N-dimethylformamide dimethyl acetal to generate a key intermediate for cyclization.

Cyclization to Form Pyrrolo[3,2-c]pyridine Core

The cyclization step to form the pyrrolo[3,2-c]pyridine core is achieved by reduction of the nitro group and ring closure using iron powder in acetic acid at elevated temperature (~100 °C). This step produces 6-bromo-1H-pyrrolo[3,2-c]pyridine as a white solid after purification.

Halogenation and Fluorination

Example Synthetic Procedure Summary

Step Reagents/Conditions Product/Intermediate Notes
1. Oxidation meta-Chloroperbenzoic acid, solvent 2-bromo-5-methylpyridine-1-oxide Oxidation of pyridine nitrogen
2. Nitration Fuming HNO3, H2SO4 2-bromo-5-methyl-4-nitropyridine-1-oxide Introduction of nitro group
3. Reaction with DMF-DMA N,N-Dimethylformamide dimethyl acetal, DMF Key intermediate for cyclization Forms enamine intermediate
4. Cyclization/Reduction Iron powder, acetic acid, 100 °C 6-bromo-1H-pyrrolo[3,2-c]pyridine Ring closure to fused heterocycle
5. Bromination Br2 or NBS, organic solvent, 0 °C to RT 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine Selective bromination at position 3
6. Suzuki Coupling Arylboronic acid, Pd catalyst, K2CO3, dioxane/H2O, 80-125 °C Substituted derivatives Functionalization of brominated core

Research Findings and Optimization

  • The cyclization step using iron powder and acetic acid is efficient and yields high purity of the pyrrolo[3,2-c]pyridine core.
  • Bromination with NBS under mild conditions provides selective substitution at the 3-position without over-bromination.
  • Microwave-assisted Suzuki coupling significantly reduces reaction times (from hours to minutes) while maintaining good yields.
  • The presence of fluorine at the 7-position enhances the compound’s chemical stability and biological activity, as evidenced by its inhibitory effects on fibroblast growth factor receptors and antitumor activity in vitro.
  • Purification is generally achieved by silica gel chromatography using mixtures of hexane and ethyl acetate.

Comparative Data Table of Similar Compounds

Compound Name Molecular Formula Halogen Positions Synthesis Notes
This compound C7H3BrFN Br at 3, F at 7 Multi-step oxidation, nitration, cyclization, bromination
3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine C7H3BrFN Br at 3, F at 6 Similar route with different fluorination site
7-Fluoro-1H-pyrrolo[2,3-c]pyridine C7H4FN F at 7, no Br Starting fluorinated heterocycle without bromination
4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine C7H3BrFN Br at 4, F at 5 Alternative substitution pattern affecting reactivity

化学反应分析

Types of Reactions

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can produce various substituted pyrrolopyridines.

科学研究应用

Medicinal Chemistry

1. Anticancer Activity
Research indicates that 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine exhibits significant anticancer properties. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer cell proliferation. In vitro studies demonstrate that it effectively reduces the proliferation rates of various cancer cell lines, including HeLa and MCF-7 cells.

Table 1: Antitumor Activity Data

Cell LineIC₅₀ (μM)Mechanism of Action
HeLa0.12Inhibition of tubulin polymerization
MCF-70.21Disruption of microtubule dynamics

2. Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

Chemical Biology

The compound is utilized in chemical biology to study molecular interactions and biological pathways. Its ability to bind effectively to specific proteins makes it a valuable tool for understanding disease mechanisms.

Case Study 1: Inhibition of FGFRs

In a detailed study on the compound's effect on FGFRs, it was found that this compound binds to the active site of FGFRs, blocking their function. This inhibition correlates with decreased proliferation rates in cancer cell lines, suggesting its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of the compound against several bacterial strains. The results indicated promising activity, warranting further exploration into its use as an antibacterial treatment.

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitutions and halogenation reactions. The presence of bromine and fluorine allows for further modifications to enhance biological activity.

Common Synthetic Routes:

  • Nucleophilic Substitution: Utilizing sodium methoxide as a reagent.
  • Halogenation: Employing potassium permanganate for oxidation processes.

作用机制

The mechanism of action of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, derivatives of this compound often act as inhibitors of specific enzymes or receptors. For example, some derivatives inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition occurs through the binding of the compound to the ATP-binding site of the receptor, blocking its activity and downstream signaling pathways.

相似化合物的比较

Comparison with Structural Analogs

The biological and chemical properties of pyrrolopyridine derivatives are highly dependent on substituent type, position, and ring saturation. Below is a systematic comparison with key analogs:

Halogen-Substituted Pyrrolopyridines

Table 1: Substituent Effects on Bioactivity
Compound Name Substituents Biological Activity IC₅₀ / Potency Reference(s)
3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine Br (C3), F (C7) Antiproliferative (CBSI inhibition) Micromolar–nanomolar
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Br (C3), F (C5) Not explicitly reported N/A
7-Bromo-1H-pyrrolo[3,2-c]pyridine Br (C7) Precursor for functionalization N/A
3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Br (C3), Cl (C7) Safety data reported (no bioactivity) N/A
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Br (C3), Cl (C6) No significant bioactivity N/A

Key Observations :

  • Fluorine vs. Chlorine : The 7-fluoro substituent in the target compound improves metabolic stability compared to chloro analogs, which are often less electronegative and more prone to oxidative metabolism .
  • Positional Effects: Bromine at position 3 is critical for binding to tubulin in antiproliferative CBSIs (chromenopyrroloimidazoles), as shown in , whereas bromine at position 7 (e.g., 7-bromo-1H-pyrrolo[3,2-c]pyridine) is primarily a synthetic handle .

Furo[3,2-c]Pyridine Derivatives

Furopyridines share structural similarity with pyrrolopyridines but replace a pyrrole ring with a furan. These compounds exhibit distinct bioactivities:

  • Antimicrobial Activity : Furo[3,2-c]pyridines with trifluoromethyl groups (e.g., 4-phenylfuro[3,2-c]pyridine) demonstrate moderate activity against Xanthomonas sp. and Erwinia amylovora .

Chromeno[3,2-c]Pyridine Derivatives

Chromeno-fused analogs, such as 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-ones, exhibit MAO-B inhibition (IC₅₀ = 1–10 µM) but lack cholinesterase activity . In contrast, the target pyrrolopyridine derivative shows antiproliferative effects, highlighting the role of ring saturation and fusion patterns in target selectivity.

生物活性

3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C7H4BrFN2C_7H_4BrFN_2, and it is characterized by the presence of both bromine and fluorine substituents on its pyrrolo[3,2-c]pyridine framework. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The structural characteristics of this compound influence its reactivity and biological interactions. The presence of halogens can enhance the compound's lipophilicity and affect its binding affinity to biological targets.

PropertyValue
Molecular FormulaC7H4BrFN2C_7H_4BrFN_2
Molecular Weight201.02 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific molecular targets, including various receptors and enzymes. The compound has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a critical role in cell proliferation and survival pathways. Inhibition of these receptors may lead to reduced tumor growth in cancer models.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds within this class can induce cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The cytotoxicity is often linked to the ability of these compounds to interfere with cellular signaling pathways essential for tumor growth and metastasis .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. For instance, it has been reported to inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes in metabolic disorders or cancer .

Case Studies

Several case studies have highlighted the biological relevance of pyrrolo[3,2-c]pyridine derivatives:

  • Antitumor Efficacy : A derivative was tested for its cytotoxic effects on human ovarian cancer cells. Results indicated a dose-dependent increase in cell death, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
  • Enzyme Interaction : A study focused on the inhibition of aldose reductase by pyrrolo[3,2-c]pyridine derivatives showed promising results, indicating potential applications in diabetic complications .

常见问题

Q. What are the key challenges in synthesizing 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized?

The synthesis of halogenated pyrrolopyridines often faces challenges in regioselectivity and yield optimization. For example, cyclization precursors (e.g., substituted pyrroles or pyridines) require precise control of temperature and catalysts to avoid side reactions. A multi-step approach, as demonstrated in the synthesis of related compounds, involves:

  • Bromination/fluorination : Using N-bromosuccinimide (NBS) or halogenating agents under inert atmospheres to ensure selective substitution .
  • Cyclization : Intramolecular cyclization with catalysts like Pd(PPh₃)₄ or transition-metal-free conditions to form the fused pyrrolopyridine core .
  • Purification : Silica gel chromatography or recrystallization to isolate the target compound . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF) and using additives like Cs₂CO₃ to enhance reaction efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, aromatic protons in pyrrolopyridines exhibit distinct splitting patterns (e.g., doublets at δ 8.5–9.0 ppm for pyridine protons) .
  • Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight and detects impurities, especially residual halogenated byproducts .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in halogenated analogs, as seen in structurally similar compounds like 5-fluoro-1H-pyrrolo[2,3-b]pyridine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, particularly for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of halogen substituents (Br, F) in biological activity?

SAR studies require systematic variation of substituents and evaluation of bioactivity. Key steps include:

  • Halogen Scanning : Synthesize analogs with Br/F at positions 3, 6, or 7 (e.g., 6-bromo-7-iodo derivatives ) and compare their inhibitory potency against targets like kinases or enzymes .
  • Crystallographic Analysis : Co-crystallize the compound with target proteins (e.g., kinase domains) to identify halogen bonding interactions, as demonstrated in kinase inhibitor studies .
  • Computational Modeling : Density functional theory (DFT) calculates electronic effects of halogens on aromatic π-systems, correlating with binding affinity .

Q. What strategies resolve discrepancies in reported biological activities attributed to halogen positioning (e.g., bromine at C3 vs. C7)?

Contradictions often arise from differences in assay conditions or regiochemical misassignment. Solutions include:

  • Regiochemical Verification : Use NOE NMR or X-ray crystallography to confirm substitution patterns, as ambiguities in similar compounds (e.g., 3-chloro vs. 7-chloro isomers) have led to conflicting bioactivity reports .
  • Standardized Assays : Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Compare data across studies while controlling for variables like cell line specificity (e.g., HeLa vs. HEK293) .

Q. What methodologies confirm the compound’s binding mode to biological targets, such as kinases or DNA repair enzymes?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) for interactions with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent binding .
  • Cryo-EM : Resolves binding conformations in large complexes, as applied to pyrrolopyridine-based inhibitors in transcriptional regulation .

Q. What purification techniques are optimal for isolating this compound post-synthesis?

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate halogenated byproducts .
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals, critical for crystallographic studies .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for final polishing, achieving >99% purity for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。